REACTION_CXSMILES
|
[BH4-].[Na+].[CH3:3][O:4][C:5]1[CH:20]=[CH:19][C:8]([C:9]([C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)=[O:10])=[CH:7][CH:6]=1.O>C(O)C>[CH3:18][O:17][C:14]1[CH:13]=[CH:12][C:11]([CH:9]([C:8]2[CH:19]=[CH:20][C:5]([O:4][CH3:3])=[CH:6][CH:7]=2)[OH:10])=[CH:16][CH:15]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
4.84 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)C2=CC=C(C=C2)OC)C=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring for 7 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated to roughly 20 ml
|
Type
|
ADDITION
|
Details
|
Moreover, ethyl acetate and water were added
|
Type
|
EXTRACTION
|
Details
|
after extracting with ethyl acetate (50 ml×3)
|
Type
|
WASH
|
Details
|
the product was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(O)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.84 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |